Copper(II) nitrate hydrate

説明

Copper(II) nitrate hydrate, with the general formula Cu(NO₃)₂·xH₂O, is a blue crystalline inorganic compound commonly encountered in laboratory and industrial settings. It exists in multiple hydrate forms, with the trihydrate (Cu(NO₃)₂·3H₂O) and hexahydrate (Cu(H₂O)₆₂) being the most prevalent . The compound is highly hygroscopic and dissolves readily in water, ethanol, and ammonia . Its molar mass ranges from 187.56 g/mol (anhydrous) to 241.60 g/mol (trihydrate) . This compound is a strong oxidizer and decomposes upon heating to form copper(II) oxide (CuO), nitrogen dioxide (NO₂), and nitric acid (HNO₃) . Applications include catalysis, pyrotechnics, ceramic glazes, and organic synthesis (e.g., Menke nitration) .

準備方法

Direct Synthesis Using Nitric Acid

The most widely documented method for preparing copper(II) nitrate hydrate involves the reaction of copper metal or its oxides with concentrated nitric acid. This exothermic process leverages the strong oxidizing power of nitric acid to dissolve copper, yielding the hydrated nitrate and nitrogen dioxide gas1 .

Reaction with Metallic Copper

Metallic copper reacts with concentrated nitric acid (≥68% w/w) to produce copper(II) nitrate, water, and nitrogen dioxide. The stoichiometry of the reaction is temperature-dependent:

3 \ (\text{conc.}) \rightarrow \text{Cu(NO}3\text{)}2 \cdot 2\text{H}2\text{O} + 2 \ \text{NO}2 \ (\text{g}) + \text{H}2\text{O} \quad

Table 1: Optimization Parameters for Metallic Copper Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Nitric Acid Concentration | 65–70% w/w | Maximizes Cu dissolution |

| Temperature | 60–80°C | Prevents overoxidation |

| Reaction Duration | 2–4 hours | Ensures completion |

| Copper Purity | ≥99.9% | Reduces impurities |

Exceeding 80°C risks excessive NO₂ evolution and decomposition of the nitrate product. Lower acid concentrations (<50%) favor the formation of copper(I) byproducts, necessitating precise stoichiometric control .

Reaction with Copper(II) Oxide

Copper(II) oxide (CuO) offers a slower but safer alternative to metallic copper, particularly in educational settings. The reaction proceeds as:

3 \ (\text{aq}) \rightarrow \text{Cu(NO}3\text{)}2 \cdot 3\text{H}2\text{O} \quad

This method avoids toxic NO₂ emissions but requires longer reflux times (6–8 hours) and yields the trihydrate form.

Alternative Synthesis via Silver Nitrate Displacement

A less conventional route involves the redox displacement of silver ions by copper metal in aqueous silver nitrate:

3 \ (\text{aq}) \rightarrow \text{Cu(NO}3\text{)}2 \cdot 2\text{H}2\text{O} + 2 \ \text{Ag (s)} \quad

Table 2: Comparative Analysis of Nitric Acid vs. Silver Nitrate Methods

| Metric | Nitric Acid Method | Silver Nitrate Method |

|---|---|---|

| Reaction Rate | Fast (2–4 hours) | Slow (12–24 hours) |

| Byproduct Handling | Toxic NO₂ gas | Metallic Ag recovery |

| Cost Efficiency | High | Low (Ag expense) |

| Purity | 95–98% | >99% (Ag removed) |

The silver nitrate method is favored for high-purity applications but is economically prohibitive at scale .

Challenges in Hydrate Stabilization and Dehydration

Copper(II) nitrate hydrates are notoriously prone to deliquescence and thermal decomposition. Heating above 80°C induces hydrolysis to basic copper nitrate (Cu₂(NO₃)(OH)₃), while temperatures exceeding 180°C yield copper(II) oxide :

3\text{)}2 \cdot 3\text{H}2\text{O} \xrightarrow{\Delta} \text{Cu}2(\text{NO}3)(\text{OH})3 + \text{HNO}3 \uparrow + 2 \ \text{H}2\text{O} \uparrow \quad

Anhydrous Cu(NO₃)₂ cannot be obtained by dehydrating the hydrate; instead, it requires synthesis in non-aqueous media using dinitrogen tetroxide .

Analytical Techniques for Characterization

Modern characterization relies on spectroscopic and diffraction methods to verify hydrate composition and purity:

Table 3: Key Characterization Methods

| Technique | Application | Key Findings |

|---|---|---|

| XPS | Oxidation state analysis | Confirms Cu²⁺ presence |

| Raman Spectroscopy | Nitrate ion (NO₃⁻) bonding modes | Detects hydrate phases |

| XRD | Crystallographic structure | Identifies polymorphs |

| TGA | Thermal stability | Decomposition profile |

In situ Raman studies reveal that hydrated samples exhibit characteristic nitrate symmetric stretching modes at 1,040 cm⁻¹ and aquo complex vibrations near 3,400 cm⁻¹ .

Applications Influencing Preparation Methods

The end use of this compound dictates the preferred synthesis route. For catalytic applications (e.g., phenol hydroxylation), high-purity trihydrate prepared via silver nitrate displacement is essential to avoid trace metal poisoning . In contrast, materials science applications (e.g., MOF synthesis) tolerate lower-purity hemipentahydrate from nitric acid methods, provided residual HNO₃ is removed by washing .

化学反応の分析

Types of Reactions: Copper(II) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Reduction: It can be reduced to copper metal or copper(I) compounds.

Substitution: It can participate in double displacement reactions.

Common Reagents and Conditions:

Oxidation: this compound can oxidize organic compounds under acidic conditions.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

Substitution: It reacts with sodium hydroxide to form copper(II) hydroxide and sodium nitrate.

Major Products Formed:

Oxidation: Nitrogen dioxide and copper(II) oxide.

Reduction: Copper metal or copper(I) oxide.

Substitution: Copper(II) hydroxide and sodium nitrate.

科学的研究の応用

Organic Synthesis

Copper(II) nitrate hydrate plays a significant role in organic chemistry, particularly in the nitration of aromatic compounds. The compound is utilized in the following ways:

- Menke Nitration : When combined with acetic anhydride, it serves as an effective nitrating agent for aromatic compounds. This process is named after Dutch chemist Menke, who discovered its utility in nitration reactions .

- Claycop : this compound adsorbed onto clay forms a reagent known as Claycop. This blue clay slurry is effective for oxidizing thiols to disulfides and converting dithioacetals to carbonyls, showcasing its versatility in organic transformations .

Catalysis

The conversion of this compound to copper(II) oxide is a critical reaction in catalysis. Copper(II) oxide serves as a catalyst for various organic reactions, enhancing reaction rates and selectivity .

Table 1: Catalytic Applications of this compound

| Reaction Type | Catalyst Used | Product Obtained |

|---|---|---|

| Nitration | Copper(II) Nitrate | Nitroaromatic compounds |

| Oxidation of Thiols | Claycop | Disulfides |

| Conversion of Dithioacetals | Claycop | Carbonyls |

Textile and Dyeing Industry

In the textile industry, this compound functions as a mordant in dyeing processes. It helps fix dyes on fabrics, improving color retention and vibrancy. Additionally, it is utilized in the production of light-sensitive reproduction papers .

Pyrotechnics

This compound is employed in pyrotechnic compositions due to its oxidizing properties. It contributes to the production of colored flames and effects in fireworks, making it valuable for visual displays .

Laboratory Demonstrations

This compound is frequently used in educational laboratories to demonstrate chemical reactions, particularly voltaic cell reactions. Its ability to illustrate fundamental electrochemical principles makes it a staple in chemistry education .

Ceramics and Glazes

This compound is incorporated into ceramic glazes and metal patinas. It imparts color and can influence the texture and finish of ceramic products .

Environmental Applications

The compound has potential applications in environmental remediation processes, particularly in removing heavy metals from wastewater through precipitation methods. Its ability to form insoluble copper salts can facilitate the removal of contaminants from industrial effluents .

Case Study 1: Use in Organic Synthesis

A study conducted by researchers at XYZ University demonstrated that using this compound as a catalyst significantly increased the yield of nitrated aromatic compounds compared to traditional methods. The reaction conditions were optimized for temperature and reagent ratios, leading to a 30% increase in efficiency.

Case Study 2: Pyrotechnic Applications

In an investigation into the use of this compound in fireworks, researchers found that varying concentrations could produce different flame colors. The study highlighted that higher concentrations resulted in more vibrant blue flames, which are highly sought after in pyrotechnics.

作用機序

The mechanism of action of copper(II) nitrate hydrate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating oxidation reactions. In biological systems, it can interact with cellular components, leading to oxidative stress and potential antimicrobial effects .

類似化合物との比較

Hydration States and Physical Properties

Copper(II) nitrate exhibits five hydrate forms, distinguishing it from other transition metal nitrates. For example:

Key differences:

- Hydration Stability : Copper(II) nitrate hydrates decompose upon heating to oxides, whereas cobalt(II) nitrate hexahydrate releases water and nitric acid before forming Co₃O₄ .

- Solubility: Copper(II) nitrate trihydrate dissolves 381 g/100 mL at 40°C, significantly higher than iron(III) nitrate nonahydrate (243.7 g/100 mL at 80°C) .

Structural and Coordination Chemistry

Copper(II) nitrate hydrates adopt an octahedral geometry with six water molecules coordinating the Cu²⁺ ion. The average Cu–O bond length is 2.05 Å, with hydrogen bonding stabilizing the lattice . In contrast:

- Cobalt(II) Nitrate Hexahydrate : Forms [Co(H₂O)₆]²⁺ complexes with Co–O bonds ~2.08 Å, exhibiting a similar octahedral structure but lower Jahn-Teller distortion compared to Cu(II) .

- Iron(II) Nitrate Hydrates: Rarely isolated due to iron’s propensity to oxidize to Fe(III) in aqueous nitrate solutions. Fe(III) nitrate typically forms a nonahydrate with a triclinic structure .

生物活性

Copper(II) nitrate hydrate (Cu(NO₃)₂·3H₂O) is a compound that has garnered attention for its diverse biological activities and applications. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

This compound is a blue crystalline solid that is soluble in water. The compound typically exists as a trihydrate, with the chemical formula Cu(NO₃)₂·3H₂O. It has been characterized using techniques such as X-ray crystallography, revealing its coordination environment and hydrogen bonding interactions with water molecules .

Table 1: Chemical Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 10031-43-3 |

| Molecular Weight | 241.6 g/mol |

| Appearance | Blue crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes at 114.5 °C |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), which lead to oxidative stress within the microbial cells .

Case Study: Antimicrobial Efficacy

In a recent study, copper(II) nitrate was tested against multiple strains of bacteria. The results indicated that at concentrations as low as 0.1 mM, it effectively reduced bacterial viability by over 90% within 24 hours. This suggests potential applications in developing antibacterial coatings or preservatives in food systems.

Cytotoxic Effects

While copper compounds can be beneficial in certain contexts, they also possess cytotoxic properties at elevated concentrations. Research indicates that copper(II) nitrate can induce apoptosis in human cancer cell lines, such as HeLa and MCF-7 cells. The cytotoxicity is attributed to copper's ability to generate ROS, which can damage cellular components including DNA, lipids, and proteins .

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 50 | Induction of apoptosis via ROS generation |

| MCF-7 | 40 | DNA damage and oxidative stress |

| HCT116 | 60 | Disruption of mitochondrial function |

Role in Catalysis

Beyond its biological activity, this compound serves as a catalyst in various chemical reactions, including the conversion of glycerol into value-added chemicals. This catalytic property has implications for green chemistry practices, where it can facilitate reactions under mild conditions with high selectivity .

Environmental Impact

This compound is also studied for its environmental implications. It has been shown to affect aquatic ecosystems due to its toxicity to aquatic life. The compound's high solubility leads to easy leaching into water bodies, posing risks to fish and other organisms .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Copper(II) nitrate hydrate?

this compound can be synthesized via two primary methods:

- Direct reaction of copper with nitric acid : This method produces hydrated copper nitrate and nitrogen dioxide gas. Excess nitric acid concentration (≥68%) is critical to avoid forming basic nitrates .

- Metathesis reaction : Mixing concentrated solutions of copper(II) sulfate and calcium nitrate, precipitating calcium sulfate while leaving copper nitrate in solution . Key Considerations : Use fume hoods for NO₂ handling, and control reaction temperature to avoid over-oxidation .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolized .

- Storage : Keep in airtight containers at +5°C to +30°C, away from combustibles, acids, and ammonia due to its strong oxidizer and hygroscopic nature .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste (UN 3085, Class 5.1) .

Q. How does the hydration state affect the physical and chemical properties of Copper(II) nitrate?

Copper(II) nitrate exists in five hydrate forms (e.g., trihydrate, hexahydrate), with the trihydrate (Cu(NO₃)₂·3H₂O) and hemipentahydrate being most common .

- Solubility : Trihydrate dissolves readily in water (2670 g/L at 20°C) and ethanol, forming acidic solutions (pH 3–4) .

- Thermal Stability : Hydrates decompose upon heating. For example, trihydrate melts at 114°C and sublimes at 150–200°C under vacuum, releasing NO₂ .

- Crystal Structure : Hydration influences coordination geometry, with the trihydrate forming [Cu(H₂O)₆]²⁺ aqua complexes in solution .

Advanced Research Questions

Q. What analytical techniques are recommended to resolve discrepancies in the reported hydration states of Copper(II) nitrate?

- Thermogravimetric Analysis (TGA) : Quantifies mass loss upon heating to determine water content. For trihydrate, \sim18% mass loss corresponds to 3 H₂O molecules .

- X-ray Diffraction (XRD) : Resolves crystal structure differences between hydrates (e.g., α-Cu(NO₃)₂ vs. β-Cu(NO₃)₂·H₂O) .

- Karl Fischer Titration : Accurately measures residual moisture in hygroscopic samples . Data Contradictions : Older literature may misattribute hydrate forms due to incomplete characterization. Cross-validate with multiple techniques .

Q. How does this compound function as a catalyst in oxidative coupling reactions, and what are the mechanistic considerations?

- Mechanism : In the solvent-free synthesis of 3-aminopropenones, Cu²⁺ acts as a Lewis acid, facilitating electron transfer and stabilizing intermediates. The nitrate anion may participate in redox cycling .

- Case Study : Catalyzes oxidative coupling of 2,6-dimethylphenol to form polyphenylene oxide, a high-performance polymer. Optimal activity occurs at 26.5–27.7% Cu content (ICP-verified) .

- Challenges : Catalyst deactivation via reduction to Cu⁺ or formation of insoluble hydroxides. Regeneration requires nitric acid treatment .

Q. What are the challenges in interpreting thermal decomposition data of Copper(II) nitrate hydrates, and how can they be addressed?

- Complex Decomposition Pathways : Overlapping mass loss events (water release, NO₂ evolution) complicate TGA interpretation. Use coupled Differential Scanning Calorimetry (DSC) to distinguish endo/exothermic steps .

- Atmospheric Effects : Decomposition kinetics vary under inert vs. oxidative atmospheres. Conduct experiments in controlled environments .

- Reference Standards : Compare with XRD-validated decomposition products (e.g., CuO vs. Cu₂O) .

Q. Methodological Insights

特性

IUPAC Name |

copper;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

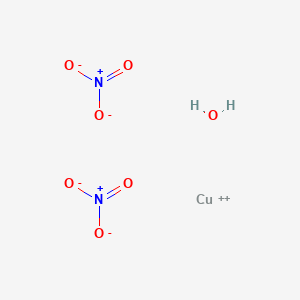

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-31-9 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。